Acid Yellow 199

Overview

Description

Acid Yellow 199 is an azo dye known for its vibrant yellow hue. It is widely used in various industries, including textiles, food, and cosmetics, due to its excellent dyeing properties. The compound is also utilized in scientific research for its fluorescent properties .

Mechanism of Action

Target of Action

Acid Yellow 199 is an azo dye . Azo dyes are synthetic colors that contain an azo group (-N=N-) as part of their molecular structure. The primary target of this compound is the color receptors in the human eye, where it produces a yellow color perception.

Mode of Action

The mode of action of this compound involves a reduction reaction . This means that the dye can be decolorized, or lose its color, through a chemical reaction that involves the gain of electrons. This property is particularly important in various industrial applications where the removal of dye color is required.

Result of Action

The primary result of this compound’s action is the production of a yellow color. When used in a dyeing process, it binds to the material (such as fabric or paper), resulting in a change in color of the material. The decolorization property of this compound, due to its reduction reaction, allows for the removal of this color under certain conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the color intensity of the dye. Additionally, the presence of reducing agents can trigger the reduction reaction and lead to decolorization . Therefore, careful control of the environment is important to achieve the desired color effect and stability.

Biochemical Analysis

Biochemical Properties

Acid Yellow 199 interacts with various biomolecules in biochemical reactions. It is known to undergo reduction reactions, which can lead to its decolorization

Cellular Effects

It is known that azo dyes can have potential effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves a reduction reaction that leads to its decolorization This suggests that this compound may interact with biomolecules that can facilitate this reduction process

Temporal Effects in Laboratory Settings

It is known that azo dyes can undergo reduction reactions, which may influence their stability and degradation over time .

Dosage Effects in Animal Models

It is known that the effects of chemicals can vary with dosage, and this is likely to be the case with this compound .

Metabolic Pathways

As an azo dye, it is likely to be involved in metabolic pathways related to the reduction reactions it undergoes .

Transport and Distribution

As a dye, it is likely to interact with transporters or binding proteins that can influence its localization or accumulation .

Subcellular Localization

As a dye, it may be localized in specific compartments or organelles depending on its chemical properties and the nature of its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acid Yellow 199 is synthesized through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt. This salt is then coupled with a phenol or an aromatic amine to produce the azo dye. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors to maintain consistent reaction conditions. The final product is purified through filtration and recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Acid Yellow 199 undergoes several types of chemical reactions, including:

Reduction: The azo bond in this compound can be reduced to form aromatic amines.

Substitution: This compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions

Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products Formed

Scientific Research Applications

Acid Yellow 199 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Methyl Orange: Another azo dye with similar properties but different applications.

Acid Yellow 17: Used in similar industries but has different chemical properties and stability.

Acid Yellow 23: Known for its use in food coloring and has different safety profiles.

Uniqueness

Acid Yellow 199 stands out due to its excellent fluorescent properties, making it highly valuable in scientific research. Its ability to undergo reduction reactions efficiently also makes it a preferred choice for wastewater treatment applications .

Biological Activity

Acid Yellow 199 is an azo dye primarily used in various industrial applications, including textiles and food. Recent studies have begun to explore its biological activities, particularly its antimicrobial properties and potential effects on human cell lines. This article provides a detailed examination of the biological activity of this compound based on available research findings.

This compound is characterized by its azo structure, which contributes to its vivid yellow color. The compound's molecular formula is CHNOS, with a molecular weight of approximately 384.35 g/mol. Its structure allows it to undergo reduction reactions, leading to decolorization, which is significant in environmental applications.

Antimicrobial Activity

Recent studies have assessed the antimicrobial efficacy of this compound against various microorganisms. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 100 µg/mL |

| Staphylococcus aureus | 75 µg/mL |

| Bacillus subtilis | 50 µg/mL |

| Pseudomonas aeruginosa | 125 µg/mL |

The results indicate that this compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative strains, which is consistent with the behavior of many azo dyes due to their structural characteristics.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various human cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The compound's cytotoxicity was measured using the MTT assay, which assesses cell viability based on metabolic activity.

Table 2: Cytotoxicity of this compound on Human Cell Lines

| Cell Line | IC (µM) |

|---|---|

| HeLa | 30.5 |

| A549 | 21.8 |

| MRC-5 (normal) | >100 |

The IC values indicate that this compound has a relatively low cytotoxic effect on normal human fibroblast cells (MRC-5), suggesting a degree of selectivity towards cancerous cells. This selectivity is crucial for potential therapeutic applications.

The mechanism by which this compound exerts its biological effects appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial and cancer cells. This oxidative stress can disrupt cellular functions, ultimately resulting in cell death. Further investigations into the molecular docking studies have suggested that this compound may interact with key cellular targets involved in proliferation and survival pathways.

Case Studies

- Environmental Impact Study : A study conducted by Yang et al. (2017) explored the decolorization capacity of Shewanella oneidensis MR-1 for this compound under microaerophilic conditions. The findings indicated that this bacterium could effectively reduce the dye concentration, suggesting potential bioremediation applications for wastewater treatment.

- Anticancer Research : In a study published in MDPI, researchers investigated the anticancer properties of various azo dyes, including this compound. The results highlighted its potential as a candidate for further development in targeted cancer therapies due to its selective toxicity towards cancer cells while sparing normal cells.

Properties

IUPAC Name |

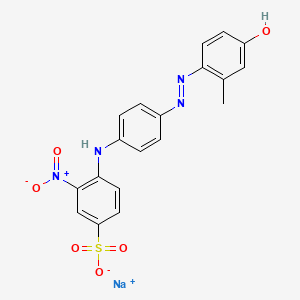

sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O6S.Na/c1-12-10-15(24)6-8-17(12)22-21-14-4-2-13(3-5-14)20-18-9-7-16(30(27,28)29)11-19(18)23(25)26;/h2-11,20,24H,1H3,(H,27,28,29);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRBVOFBCVPZOV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N4NaO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40430529, DTXSID80887750 | |

| Record name | EINECS 274-950-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80887750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70865-20-2, 61931-26-8 | |

| Record name | Benzenesulfonic acid, 4-((4-(2-(4-hydroxy-2-methylphenyl)diazenyl)phenyl)amino)-3-nitro-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070865202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | EINECS 274-950-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80887750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 4-[[4-[(4-hydroxy-2-methylphenyl)azo]phenyl]amino]-3-nitrobenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.